molecular formula C17H22N2O2SSe B12756026 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo- CAS No. 172255-91-3

4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo-

Cat. No.: B12756026
CAS No.: 172255-91-3
M. Wt: 397.4 g/mol
InChI Key: RRESONXUUJGQJV-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo- is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a seleno group attached to a dimethylphenyl ring, an ethoxymethyl group, and a thioxo group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo- involves several steps. The synthetic route typically starts with the preparation of the pyrimidinone core, followed by the introduction of the seleno group, ethoxymethyl group, and thioxo group. The reaction conditions often involve the use of specific catalysts and reagents to ensure the correct attachment of these groups. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the seleno, ethoxymethyl, or thioxo groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is investigated for its potential therapeutic effects. Additionally, it has applications in the industry as a catalyst or intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo- involves its interaction with specific molecular targets and pathways. The seleno group is known to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species or modulation of redox-sensitive pathways. The ethoxymethyl and thioxo groups may also contribute to its overall activity by influencing its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

When compared to similar compounds, 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo- stands out due to its unique combination of functional groups. Similar compounds include other pyrimidinones with different substituents, such as 6-(phenylseleno)-1-(methoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone and 6-(3,5-dimethylphenyl)-1-(ethoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone. The presence of the seleno group in 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo- is particularly noteworthy, as it imparts unique chemical and biological properties that are not observed in its analogs.

Properties

CAS No.

172255-91-3

Molecular Formula

C17H22N2O2SSe

Molecular Weight

397.4 g/mol

IUPAC Name

6-(3,5-dimethylphenyl)selanyl-1-(ethoxymethyl)-5-ethyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C17H22N2O2SSe/c1-5-14-15(20)18-17(22)19(10-21-6-2)16(14)23-13-8-11(3)7-12(4)9-13/h7-9H,5-6,10H2,1-4H3,(H,18,20,22)

InChI Key

RRESONXUUJGQJV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C(=S)NC1=O)COCC)[Se]C2=CC(=CC(=C2)C)C

Origin of Product

United States

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